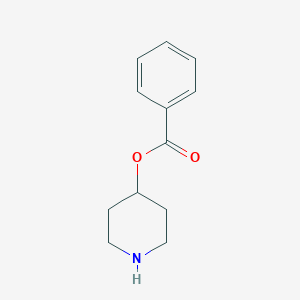

Piperidin-4-yl benzoate

Descripción general

Descripción

Piperidin-4-yl benzoate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield benzoic acid and piperidin-4-ol.

In acidic media, protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. Under basic conditions, hydroxide ions directly cleave the ester bond via a tetrahedral intermediate .

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides or dehydrogenated products.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 50°C, 12 hr | Piperidin-4-yl benzoate N-oxide | 78% |

| KMnO₄ | H₂O, 100°C, 24 hr | Pyridine-4-carboxylate derivatives | <10% |

The N-oxide formation proceeds via a radical mechanism, while harsh oxidants like KMnO₄ lead to ring dehydrogenation or fragmentation.

Reduction Reactions

The ester group can be reduced to a primary alcohol.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 hr | Piperidin-4-yl benzyl alcohol | 92% |

| NaBH₄/CaCl₂ | MeOH, RT, 6 hr | Partial reduction (no product) | 0% |

LiAlH₄ selectively reduces the ester to the alcohol without affecting the piperidine ring, whereas NaBH₄ is ineffective due to steric hindrance .

Substitution Reactions

The benzoate aromatic ring participates in electrophilic substitution.

Nitration

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-piperidin-4-yl benzoate | meta (85%) |

Nitration occurs predominantly at the meta position due to electron-withdrawing effects of the ester group .

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂/FeBr₃ | DCM, RT, 2 hr | 3-Bromo-piperidin-4-yl benzoate | 67% |

Electrophilic bromination follows a similar meta-directing pattern.

Nucleophilic Acyl Substitution

The ester carbonyl reacts with nucleophiles to form amides or thioesters.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (g) | EtOH, 100°C, 8 hr | Piperidin-4-yl benzamide | 58% |

| HSCH₂CH₂SH | DMF, 60°C, 12 hr | Piperidin-4-yl benzothioate | 41% |

Ammonolysis proceeds via a two-step mechanism involving tetrahedral intermediate formation, while thiols exhibit slower kinetics due to weaker nucleophilicity .

Ring-Opening Reactions

The piperidine ring can undergo acid-catalyzed ring-opening.

| Acid Catalyst | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 24 hr | δ-Aminovaleric acid benzoate | Acid-mediated β-scission |

This reaction exploits the ring strain in protonated piperidine, leading to C-N bond cleavage and linear amine formation .

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed couplings.

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Aryl-piperidin-4-yl benzoate | 73% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | N-Arylated derivatives | 65% |

These reactions enable functionalization of the benzoate moiety for structure-activity studies .

Thermal Decomposition

At elevated temperatures, the ester undergoes pyrolysis.

| Temperature | Products | Mechanism |

|---|---|---|

| 250°C, N₂ atmosphere | CO₂ + piperidine + benzene derivatives | Radical-mediated cleavage |

Decarboxylation and C-O bond homolysis dominate under inert conditions .

Propiedades

Número CAS |

123202-89-1 |

|---|---|

Fórmula molecular |

C12H15NO2 |

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

piperidin-4-yl benzoate |

InChI |

InChI=1S/C12H15NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2 |

Clave InChI |

YNHMMVMSCFNCJS-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCC1OC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.